molecular formula C18H24N2O B12579122 Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613661-06-6

Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-

Cat. No.: B12579122
CAS No.: 613661-06-6
M. Wt: 284.4 g/mol
InChI Key: YBWAPLKOPRGDPJ-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[(6-bicyclo[221]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- is a complex organic compound that features a pyrrolidine ring, a bicyclo[221]heptane moiety, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring through cyclization reactions, followed by the introduction of the bicyclo[2.2.1]heptane and pyridinyl groups via nucleophilic substitution or addition reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activities. The bicyclo[2.2.1]heptane moiety provides rigidity to the molecule, enhancing its binding affinity and selectivity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- is unique due to its combination of the pyrrolidine ring, bicyclo[2.2.1]heptane moiety, and pyridinyl group. This structural arrangement provides a balance of flexibility and rigidity, allowing for specific interactions with biological targets. Additionally, the presence of multiple functional groups enables diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

613661-06-6

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

[6-(2-bicyclo[2.2.1]heptanyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C18H24N2O/c1-12-3-2-8-20(12)18(21)15-6-7-17(19-11-15)16-10-13-4-5-14(16)9-13/h6-7,11-14,16H,2-5,8-10H2,1H3

InChI Key

YBWAPLKOPRGDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=C(C=C2)C3CC4CCC3C4

Origin of Product

United States

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